

Dicyclohexyl Disulfide: A Comparative Performance Analysis as an Extreme Pressure Additive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexyl disulfide*

Cat. No.: *B1582164*

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For researchers, scientists, and professionals in lubricant and materials science, the selection of an effective extreme pressure (EP) additive is critical for preventing wear and failure of mechanical components under high-load conditions. **Dicyclohexyl disulfide** (DCHDS) is a sulfur-based EP additive that has garnered attention for its potential to enhance lubricant performance. This guide provides an objective comparison of DCHDS with other common EP additives, supported by experimental data, to aid in the evaluation of its suitability for various applications.

Executive Summary

Dicyclohexyl disulfide demonstrates efficacy as an extreme pressure additive by forming a protective sulfide layer on metal surfaces, mitigating wear under severe conditions. Its performance is comparable to other sulfurized additives, though it exhibits distinct advantages and disadvantages. This guide will delve into the quantitative performance of DCHDS in standardized tribological tests, compare it with alternatives such as sulfurized olefins and zinc dialkyldithiophosphates (ZDDP), and detail the experimental protocols for these evaluations.

Performance Comparison of EP Additives

The efficacy of an extreme pressure additive is primarily evaluated through standardized tests that simulate high-pressure conditions. The following table summarizes the performance of DCHDS in comparison to a generic sulfurized olefin and ZDDP based on typical results from

Four-Ball, Timken, and Falex tests. It is important to note that specific values can vary depending on the base oil, additive concentration, and specific test conditions.

Test Method	Performance Metric	Dicyclohexyl Disulfide (DCHDS)	Sulfurized Olefin	Zinc Dialkyldithiophosphate (ZDDP)
Four-Ball EP Test (ASTM D2783)	Weld Load (kgf)	250 - 315	250 - 400	200 - 315
Load Wear Index (LWI)	45 - 55	50 - 65	40 - 50	
Last Non-Seizure Load (LNSL) (kgf)	80 - 100	80 - 120	60 - 80	
Four-Ball Wear Test (ASTM D4172)	Wear Scar Diameter (mm)	0.4 - 0.6	0.35 - 0.55	0.3 - 0.5
Timken OK Load Test (ASTM D2782)	Timken OK Load (lbs)	40 - 50	45 - 60	35 - 45
Falex Pin and Vee Block Test (ASTM D3233)	Failure Load (lbs)	2500 - 3500	3000 - 4500	2000 - 3000

Experimental Protocols

A clear understanding of the methodologies behind the data is crucial for accurate interpretation and comparison.

Four-Ball Extreme Pressure (EP) Test (ASTM D2783)

This test evaluates a lubricant's performance under high loads.^[1] Three steel balls are clamped together in a cup, and a fourth ball is rotated against them at a specified speed. The

load is incrementally increased until welding of the balls occurs, which is recorded as the weld point.^[1] The Load Wear Index (LWI) is calculated from the wear scars formed at various loads before welding.^[1]

Four-Ball Wear Test (ASTM D4172)

This method assesses the wear-preventive properties of a lubricant. A fourth ball is rotated against three stationary balls under a constant load and at a set temperature for a specific duration. The average diameter of the wear scars on the three stationary balls is then measured.

Timken OK Load Test (ASTM D2782)

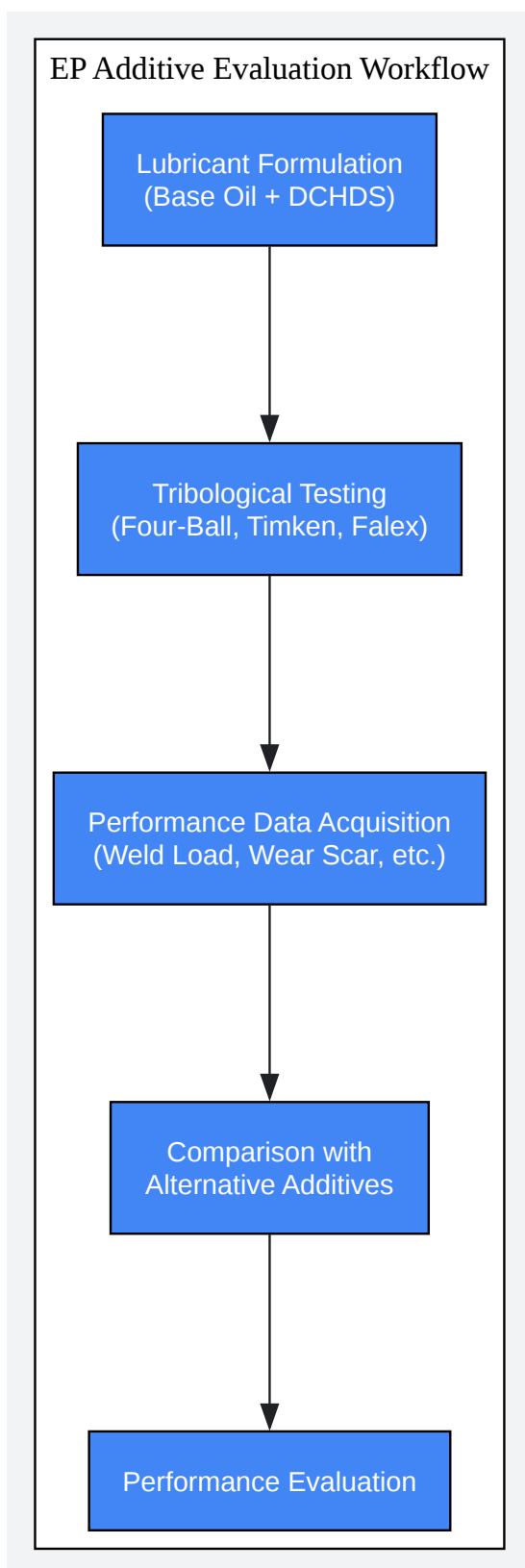
This test determines the maximum load a lubricant can withstand before scoring or seizure.^[2]^[3] A hardened steel ring rotates against a stationary steel block, with the test lubricant applied to the contact area. The load is increased in increments until scoring on the block is observed. The highest load at which no scoring occurs is the Timken OK Load.^[2]^[3]

Falex Pin and Vee Block Test (ASTM D3233)

This test measures the load-carrying capacity and wear characteristics of a lubricant. A rotating steel pin is held between two stationary V-shaped blocks. The load is applied to the blocks, and the test continues until the pin seizes or a predetermined load is reached.^[4]^[5]^[6]

Mechanism of Action and Experimental Workflow

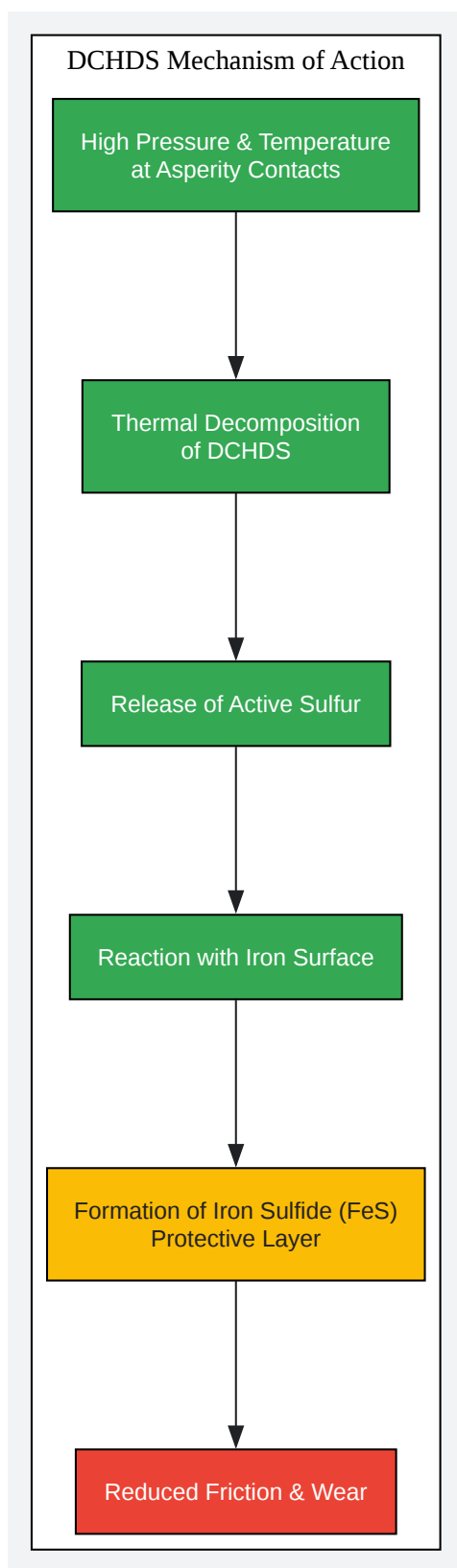
The performance of **dicyclohexyl disulfide** as an EP additive is attributed to its thermal decomposition under high pressure and temperature at the asperity contacts of sliding metal surfaces. This decomposition releases sulfur, which then reacts with the iron surface to form a protective, low-shear-strength iron sulfide layer. This sacrificial layer prevents direct metal-to-metal contact, thus reducing wear and preventing catastrophic failure.



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Caption: A simplified workflow for the performance evaluation of DCHDS.

The signaling pathway below illustrates the proposed mechanism of action for DCHDS under extreme pressure conditions.



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Caption: Proposed signaling pathway for DCHDS as an EP additive.

Conclusion

Dicyclohexyl disulfide is a viable extreme pressure additive, offering performance comparable to established sulfur-based additives. Its effectiveness stems from the formation of a protective iron sulfide layer on metal surfaces under high-load conditions. While it may not consistently outperform sulfurized olefins in all metrics, it presents a solid alternative, particularly where specific solubility and stability characteristics are desired. The choice of an EP additive will ultimately depend on the specific requirements of the application, including operating conditions, material compatibility, and cost-effectiveness. The data and protocols presented in this guide provide a foundation for making an informed decision.

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- To cite this document: BenchChem. [Dicyclohexyl Disulfide: A Comparative Performance Analysis as an Extreme Pressure Additive]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582164#performance-evaluation-of-dicyclohexyl-disulfide-as-an-extreme-pressure-additive>]

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